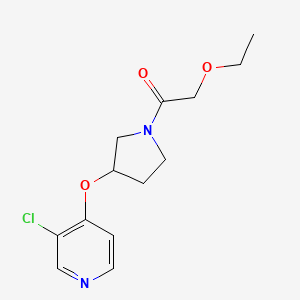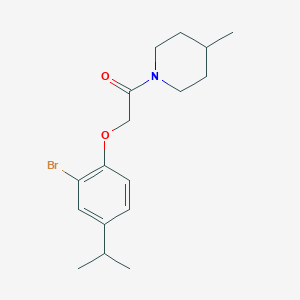
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TACB, and it is a derivative of azetidine. TACB has been synthesized through various methods, and its mechanism of action has been studied in detail. In
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
One of the primary areas of research involving similar compounds focuses on their antitumor properties. Compounds with azetidine and triazole structures have been synthesized and evaluated for their potential in inhibiting tumor growth. For instance, derivatives of imidazotetrazines, a class closely related to triazoles, have shown promising broad-spectrum antitumor activity. These compounds may act as prodrugs, undergoing ring-opening reactions to form active agents that can inhibit tumor growth (Stevens et al., 1984).
Antimicrobial and Antifungal Activities
Compounds featuring the triazole moiety, akin to the one in the target compound, have been synthesized and shown moderate to good antimicrobial activities against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. These findings suggest the potential of such compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of compounds containing triazole and azetidine rings has expanded our understanding of their chemical properties. These studies are essential for the development of novel synthetic routes and the creation of new compounds with potential applications in medicine and materials science. For example, the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides highlights the reactivity of triazole derivatives and their utility in creating heterocyclic compounds with interesting biological activities (Albert & Trotter, 1979).
Antidepressant and Nootropic Agents
Azetidinone derivatives, similar to the core structure of the target compound, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This research indicates that modifications to the azetidine ring can result in compounds with significant central nervous system (CNS) activity, offering a promising avenue for the development of new therapeutics in the treatment of depression and cognitive disorders (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-13-3-1-11(2-4-13)5-17-14(21)19-6-12(7-19)8-20-10-16-9-18-20/h1-4,9-10,12H,5-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDXFPGREAUNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

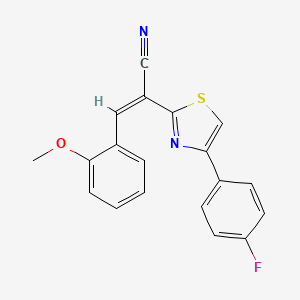
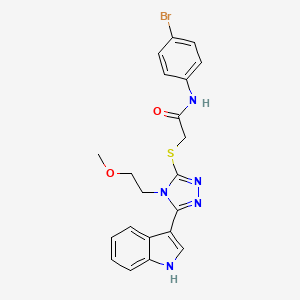
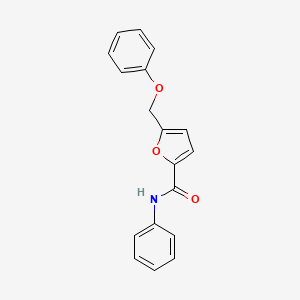
![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)
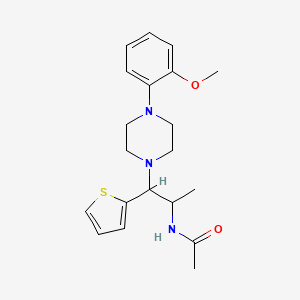
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)
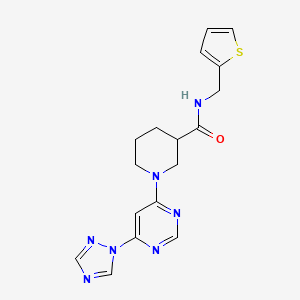

![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)
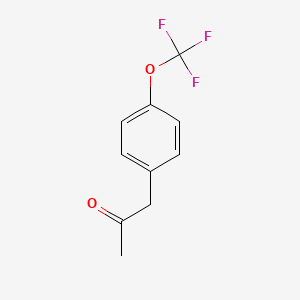
![1-(4-Methoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2430439.png)
